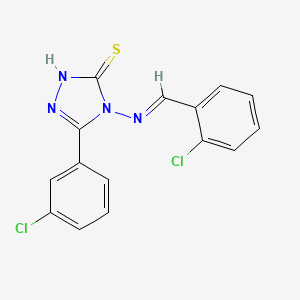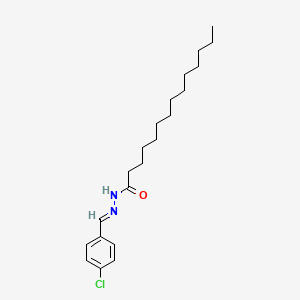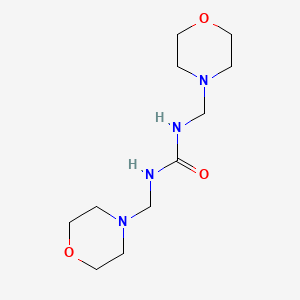
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy(phenyl)acetyl group, a carbohydrazonoyl group, and a phenylacrylate moiety. Its molecular formula is C25H22N2O4, and it has a molecular weight of 414.465 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxybenzaldehyde with methyl acrylate in the presence of a base such as DABCO (1,4-Diazabicyclo[2.2.2]octane). This reaction produces a mixture of chromenes and coumarins . Another method involves the use of phenols and β-keto esters in the presence of an acid catalyst, such as concentrated H2SO4, trifluoroacetic acid (TFA), or Lewis acids like AlCl3, ZnCl2, ZrCl4, and TiCl4 .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts, such as cation-exchange resins, Nafion resin/silica composites, and zeolite H-BEA, can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxy, phenyl, and carbohydrazonoyl.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions may involve electrophilic aromatic substitution using reagents such as Cl2, Br2, H2SO4, and HOCl .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted aromatic compounds .
Applications De Recherche Scientifique
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties . In medicine, this compound could be explored for its potential therapeutic effects and as a precursor for drug development . Additionally, it has applications in the industrial sector, including the production of optical brighteners, photosensitizers, fluorescent dyes, and additives in food, perfumes, and cosmetics .
Mécanisme D'action
The mechanism of action of 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological processes. The carbohydrazonoyl group may participate in redox reactions, influencing cellular signaling pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate include 4-(2-(Methoxy(phenyl)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate and 4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy(phenyl)acetyl group provides unique reactivity, while the carbohydrazonoyl group offers potential for redox activity. The phenylacrylate moiety contributes to its aromatic character and potential for electrophilic substitution reactions .
Propriétés
Numéro CAS |
767290-88-0 |
|---|---|
Formule moléculaire |
C25H22N2O5 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C25H22N2O5/c1-31-22-16-19(17-26-27-25(30)24(29)20-10-6-3-7-11-20)12-14-21(22)32-23(28)15-13-18-8-4-2-5-9-18/h2-17,24,29H,1H3,(H,27,30)/b15-13+,26-17+ |
Clé InChI |
GKOLFZFPRFIRBB-AROWNJAOSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)OC(=O)/C=C/C3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)O)OC(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Hexadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011772.png)
![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B12011778.png)

![Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011788.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12011805.png)
![4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12011807.png)

![N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011826.png)


![3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12011837.png)

